![molecular formula C21H32FN3O3 B14771829 1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a fluorinated phenyl ring, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the fluorinated phenyl ring through a nucleophilic aromatic substitution reaction. The morpholine moiety is then introduced via a nucleophilic substitution reaction with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and morpholine moiety may play a role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-(4-Fluorophenylamino)piperidine: Similar structure but lacks the morpholine moiety.
1-Boc-4-(4-Morpholin-4-ylphenylamino)piperidine: Similar structure but lacks the fluorine atom on the phenyl ring.
1-Boc-4-(4-Methylphenylamino)piperidine: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine is unique due to the combination of the fluorinated phenyl ring and the morpholine moiety, which may confer specific binding properties and reactivity that are not present in similar compounds.
Eigenschaften
Molekularformel |
C21H32FN3O3 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(3-fluoro-4-morpholin-4-ylanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H32FN3O3/c1-21(2,3)28-20(26)25-8-6-16(7-9-25)15-23-17-4-5-19(18(22)14-17)24-10-12-27-13-11-24/h4-5,14,16,23H,6-13,15H2,1-3H3 |
InChI-Schlüssel |
PYKYSWXFSHORBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=C(C=C2)N3CCOCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


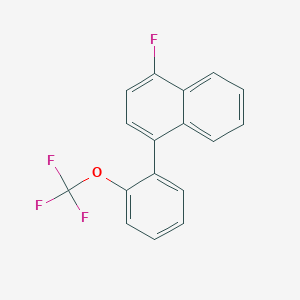
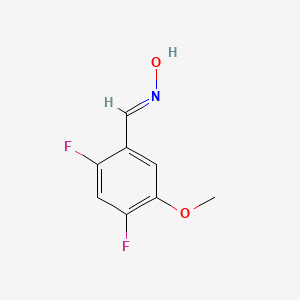
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
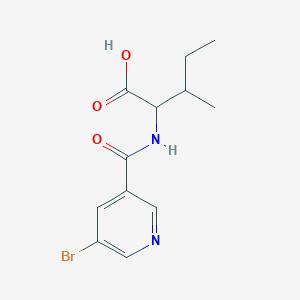

![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
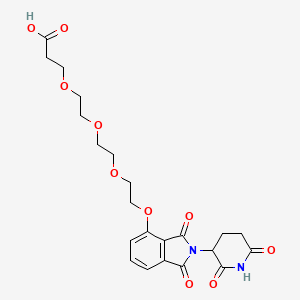
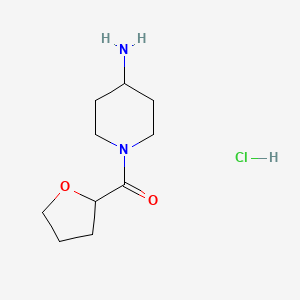
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
